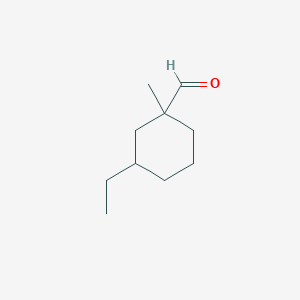
3-Ethyl-1-methylcyclohexane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-1-methylcyclohexane-1-carbaldehyde is an organic compound belonging to the class of cycloalkanes It is characterized by a cyclohexane ring substituted with an ethyl group, a methyl group, and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-methylcyclohexane-1-carbaldehyde can be achieved through several methods. One common approach involves the alkylation of cyclohexanone followed by oxidation. The reaction typically involves the following steps:
Alkylation: Cyclohexanone is treated with ethyl and methyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide to introduce the ethyl and methyl groups.
Oxidation: The resulting 3-Ethyl-1-methylcyclohexane is then oxidized using reagents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) to form the aldehyde group.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum on carbon can be used to facilitate the alkylation and oxidation reactions under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or Jones reagent.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethyl and methyl groups on the cyclohexane ring can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Jones reagent (CrO3 in H2SO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), electrophiles (NO2+, SO3)
Major Products Formed
Oxidation: 3-Ethyl-1-methylcyclohexane-1-carboxylic acid
Reduction: 3-Ethyl-1-methylcyclohexane-1-methanol
Substitution: Various substituted cyclohexane derivatives
Scientific Research Applications
3-Ethyl-1-methylcyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-methylcyclohexane-1-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their activity. Additionally, the compound’s hydrophobic cyclohexane ring allows it to interact with lipid membranes, potentially affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Methylcyclohexane-1-carbaldehyde
- 1-Ethyl-3-methylcyclohexane
- Cyclohexane-1-carbaldehyde
Uniqueness
3-Ethyl-1-methylcyclohexane-1-carbaldehyde is unique due to the presence of both ethyl and methyl groups on the cyclohexane ring, which can influence its chemical reactivity and biological activity. The combination of these substituents with the aldehyde functional group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C10H18O |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
3-ethyl-1-methylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C10H18O/c1-3-9-5-4-6-10(2,7-9)8-11/h8-9H,3-7H2,1-2H3 |
InChI Key |
YVHBMCOWNQQBJP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCC(C1)(C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{2-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13312737.png)
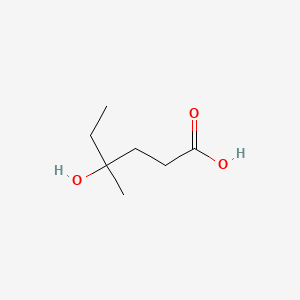

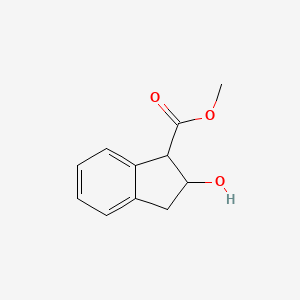
![4-Chloro-2-(propan-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B13312783.png)
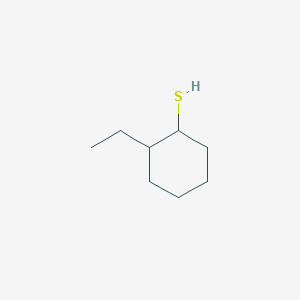

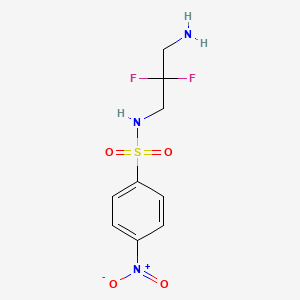
![(2s)-2-[(3-Methoxyphenyl)methyl]-pyrrolidine](/img/structure/B13312801.png)


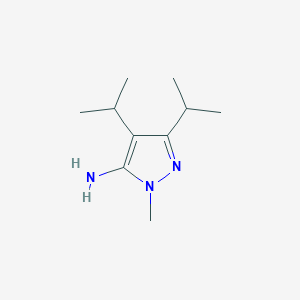
![5-[Methyl(prop-2-YN-1-YL)amino]furan-2-carboxylic acid](/img/structure/B13312819.png)
